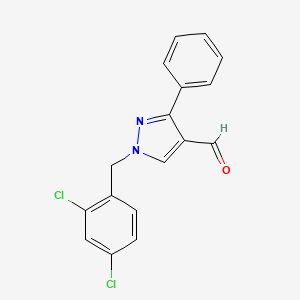

1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

1-(2,4-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a 2,4-dichlorobenzyl group at the N1 position, a phenyl group at the C3 position, and a carbaldehyde moiety at the C4 position. Its molecular formula is C17H12Cl2N2O, with a molecular weight of approximately 330.90 g/mol (calculated based on atomic weights).

Properties

Molecular Formula |

C17H12Cl2N2O |

|---|---|

Molecular Weight |

331.2 g/mol |

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C17H12Cl2N2O/c18-15-7-6-13(16(19)8-15)9-21-10-14(11-22)17(20-21)12-4-2-1-3-5-12/h1-8,10-11H,9H2 |

InChI Key |

IOKIEACRRQJQKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation of Preformed Pyrazoles

This method involves synthesizing the pyrazole scaffold followed by formylation at position 4.

-

Hydrazone Formation : React 2,4-dichlorobenzyl hydrazine with phenyl vinyl ketone in ethanol under reflux to form the hydrazone intermediate.

-

Cyclization : Treat the hydrazone with concentrated HCl or acetic acid to cyclize into 1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole.

-

Formylation : React the pyrazole with the Vilsmeier-Haack reagent (POCl₃ in DMF) at 80–100°C for 4–6 hours. The carbaldehyde group is introduced regioselectively at position 4.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| POCl₃/DMF Ratio | 1:2 (v/v) | 78–82 |

| Reaction Temperature | 80°C | 80 |

| Reaction Time | 4 hours | 82 |

Advantages : High regioselectivity for the 4-position; compatible with electron-deficient aryl groups.

Limitations : Requires strict anhydrous conditions; excess POCl₃ generates acidic waste.

One-Pot Cyclocondensation and Formylation

This approach combines pyrazole ring formation and formylation in a single pot, reducing purification steps.

-

Condensation : Mix 2,4-dichlorobenzyl hydrazine, acetophenone, and DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 100°C for 5 hours to form an enaminone intermediate.

-

Cyclization and Formylation : Add hydrazine hydrate and POCl₃ sequentially, enabling simultaneous cyclization and formylation.

-

Solvent : DMF enhances reaction efficiency by stabilizing intermediates.

-

Yield : 70–75% overall yield due to minimized intermediate isolation.

Post-Synthetic Alkylation of Pyrazole-4-carbaldehydes

For pyrazoles with labile substituents, the 2,4-dichlorobenzyl group is introduced after formylation.

-

Synthesize 3-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of 3-phenyl-1H-pyrazole.

-

Alkylation : React the pyrazole with 2,4-dichlorobenzyl bromide in the presence of NaH or K₂CO₃ in DMF at 60°C.

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaH | 60 | 12 | 65 |

| K₂CO₃ | 80 | 24 | 58 |

Challenges : Competing N-alkylation at position 1 vs. O-alkylation of the aldehyde.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Major Drawback |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 80–82 | 95–98 | High regioselectivity | Acidic waste generation |

| One-Pot Cyclocondensation | 70–75 | 90–92 | Fewer purification steps | Requires excess DMF-DMA |

| Post-Synthetic Alkylation | 58–65 | 85–88 | Flexibility in substituent choice | Low regioselectivity |

Structural Characterization and Validation

Synthetic products are validated using:

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives:

Reduction Reactions

The aldehyde moiety is reduced to primary alcohols:

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄ or LiAlH₄ | 1-(2,4-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-methanol | Requires anhydrous conditions |

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations:

3.1. Schiff Base Formation

Reacts with amines to form imines:

-

Example : Reaction with aniline yields -phenyl-1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldimine .

3.3. Hydrazone Formation

Reacts with hydrazines to form hydrazones:

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in aromatic substitutions:

-

Conditions : Lewis acid (e.g., AlCl₃), benzene derivatives

-

Product : 2-(1-(2,4-Dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl)-1-arylethanols .

Substitution Reactions

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorine → Methoxy | NaOMe, Cu catalyst, high temperature | 1-(2-Methoxy-4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Low (~30%) |

Biological Activity Derivatives

Key derivatives with reported bioactivity:

Reaction Mechanism Insights

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde serves as a crucial building block for the synthesis of more complex organic molecules. Its structure allows for further modifications that can lead to derivatives with enhanced properties or novel functionalities.

Biology

The compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that pyrazole derivatives often exhibit diverse pharmacological activities including:

- Antimicrobial Activity : Various studies have demonstrated that compounds similar to this compound possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo. For instance, certain derivatives have been tested against cancer cell lines with varying degrees of success .

Medicine

In medicinal chemistry, this compound is being explored for potential therapeutic applications. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors that are implicated in disease processes.

Industrial Applications

The compound is also utilized in the production of agrochemicals and other industrial chemicals. Its properties make it suitable for use in formulations aimed at pest control or as intermediates in the synthesis of more complex chemical products.

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on various pyrazole derivatives, including this compound, evaluated their efficacy against common bacterial strains using the well diffusion method. The results indicated that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics like ampicillin .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 18 | Staphylococcus aureus |

| Control (Ampicillin) | 20 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of pyrazole derivatives were tested against human cancer cell lines. The study found that certain modifications to the pyrazole structure led to increased cytotoxicity against breast cancer cells, suggesting a pathway for further drug development .

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-4-carbaldehyde derivatives vary based on substituents at the N1 and C3 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Spectral Comparison

*Estimated based on analogs (e.g., 4e in shows C=O at 1670 cm⁻¹ for nitro-substituted compounds).

Key Observations :

- Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The 2,4-dichlorobenzyl group in the target compound enhances lipophilicity compared to benzoyl derivatives (e.g., 4c, 4d). This may improve membrane permeability but reduce aqueous solubility.

- Positional Isomerism : The 2,4-dichloro isomer (target) vs. 2,6-dichloro () alters steric and electronic profiles. The 2,4-substitution likely creates a planar geometry favorable for π-π stacking in biological targets.

- Comparison with Fluorinated Analogs : The 2,4-difluorophenyl analog () may exhibit lower steric hindrance but similar electronic effects due to fluorine’s electronegativity.

Table 2: Antioxidant and Anti-inflammatory Activities

Key Insights :

- Antioxidant Activity: Methoxy (4c) and hydroxy (4e) groups enhance radical scavenging due to electron-donating effects.

- Anti-inflammatory Potential: The structural similarity between the target’s dichlorobenzyl group and diclofenac’s dichlorophenyl moiety suggests possible COX-2 inhibition. However, direct evidence is lacking.

Biological Activity

1-(2,4-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C16H14Cl2N2O

- Molecular Weight : 319.20 g/mol

The structure features a pyrazole ring substituted with a dichlorobenzyl group and a phenyl group, which is critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the Vilsmeier-Haack reaction or similar methodologies that allow for the introduction of the aldehyde functional group at the 4-position of the pyrazole ring. Various synthetic routes have been explored, with modifications leading to derivatives that exhibit enhanced biological properties.

1. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 18 | 20 |

| Escherichia coli | 15 | 22 |

| Bacillus subtilis | 16 | 21 |

| Pseudomonas aeruginosa | 14 | 19 |

The compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

2. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM. The comparative results are presented in Table 2.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 76 | 85 |

| Dexamethasone | 76 | 86 |

This suggests that the compound may serve as a potential lead for developing new anti-inflammatory agents .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The cytotoxic effects are summarized in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| SiHa | 12 |

| PC-3 | 18 |

These findings indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of related pyrazole derivatives. For instance:

- Study on Antimicrobial Activity : A study evaluated various pyrazole derivatives for their antimicrobial properties against multiple strains, highlighting the importance of substituents on the pyrazole ring in modulating activity .

- Anti-tubercular Activity : Other derivatives were tested for their ability to inhibit Mycobacterium tuberculosis, demonstrating promising results that warrant further investigation into structure-activity relationships .

Q & A

Q. What are the established synthetic routes for 1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where acetophenonephenylhydrazones undergo formylation to yield pyrazole-4-carbaldehydes . A two-step protocol is often employed:

- Step 1 : Formation of the pyrazole core via condensation of phenylhydrazine with ketones.

- Step 2 : Formylation using POCl₃ and DMF under controlled temperatures (0–5°C) to introduce the aldehyde group .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, Xu & Shi (2011) resolved the crystal structure of a related pyrazole-carbaldehyde derivative, confirming planarity of the pyrazole ring and the orientation of substituents using SHELX software . Additional characterization includes:

- FT-IR : C=O stretch (~1680 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).

- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ ~10.0 ppm and aromatic protons in δ 7.2–8.1 ppm .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in substituent orientation or tautomeric forms?

Conflicting computational predictions (e.g., keto-enol tautomerism) can be resolved via hydrogen bonding analysis in crystal structures. For instance, Prasath et al. (2011) observed intermolecular C–H···O interactions stabilizing the aldehyde group in 3-(4-bromophenyl)-1-phenyl-pyrazole-4-carbaldehyde, ruling out enol tautomers . SHELXL refinement (via Olex2 or similar software) quantifies bond lengths/angles, validating theoretical models .

Q. What strategies optimize yield in large-scale syntheses while minimizing byproducts?

Key factors include:

- Temperature control : Maintaining ≤5°C during Vilsmeier-Haack formylation reduces side reactions like over-chlorination .

- Catalyst screening : Substituent-dependent reactivity of the 2,4-dichlorobenzyl group may require Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- Workup protocols : Aqueous NaHCO₃ quenches excess POCl₃, while repeated washing with brine removes acidic impurities .

Q. How do electronic effects of the 2,4-dichlorobenzyl group influence biological activity?

The electron-withdrawing Cl substituents enhance lipophilicity and receptor binding affinity . For example, in cannabinoid receptor studies, dichlorobenzyl derivatives exhibit improved binding due to hydrophobic interactions with aromatic residues in the receptor pocket . Computational docking (AutoDock Vina) and Hammett σ⁺ constants can predict substituent effects on bioactivity .

Q. What analytical methods address discrepancies in purity assessments between HPLC and NMR?

- HPLC-MS : Detects trace impurities (e.g., unreacted hydrazones) with low UV absorbance.

- DOSY NMR : Differentiates compounds with similar retention times by diffusion coefficients.

- Elemental analysis : Validates stoichiometric ratios (e.g., C:H:N:Cl) to confirm purity .

Methodological Challenges

Q. How to handle air/moisture sensitivity during synthesis?

The aldehyde group is prone to oxidation. Best practices include:

Q. What computational tools predict reactivity of the pyrazole-4-carbaldehyde scaffold?

- DFT calculations (Gaussian 16) : Optimize transition states for formylation steps (B3LYP/6-31G* basis set).

- Molecular electrostatic potential (MEP) maps : Identify electrophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.